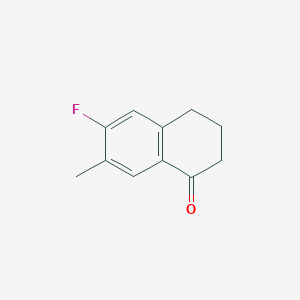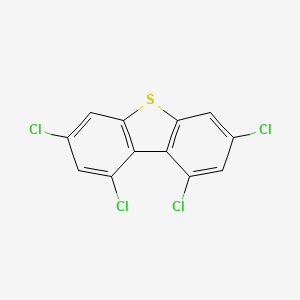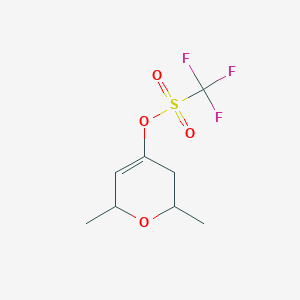
6-fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound features a fluorine atom at the 6th position and a methyl group at the 7th position on the naphthalenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methylation: The methyl group is introduced at the 7th position using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The final step involves cyclization to form the dihydronaphthalenone structure, which can be achieved through intramolecular Friedel-Crafts acylation using an acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into fully saturated naphthalenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully saturated naphthalenes.
Substitution: Formation of various substituted naphthalenones depending on the reagents used.
Aplicaciones Científicas De Investigación
6-fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methyl group can influence its hydrophobic interactions and overall molecular conformation.
Comparación Con Compuestos Similares
Similar Compounds
6-fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group at the 7th position.
7-methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom at the 6th position.
6-chloro-7-methyl-3,4-dihydronaphthalen-1(2H)-one: Contains a chlorine atom instead of fluorine at the 6th position.
Uniqueness
6-fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances its electron-withdrawing properties, while the methyl group provides steric hindrance, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C11H11FO |
|---|---|
Peso molecular |
178.20 g/mol |
Nombre IUPAC |
6-fluoro-7-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11FO/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6H,2-4H2,1H3 |
Clave InChI |
DSMYJZRHMNPWNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCCC2=O)C=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]isoxazol-3-yl trifluoromethanesulfonate](/img/structure/B13039917.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13039928.png)




![Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13039968.png)
![3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13039974.png)



![N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B13039992.png)
![4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13040008.png)

